molecular formula C18H20N6O3S B2865899 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941991-59-9

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2865899
CAS No.: 941991-59-9
M. Wt: 400.46
InChI Key: SJUHPBWKMJOJDU-UHFFFAOYSA-N
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Description

2-((3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic small molecule belonging to the triazolo[4,5-d]pyrimidine class, a scaffold recognized for its potential in medicinal chemistry research. While specific biological data for this compound is not available in the search results, compounds within this structural class have been extensively investigated as potent anti-thrombotic agents. Specifically, related triazolo[4,5-d]pyrimidine derivatives have been described in patents as having activity against platelet aggregation disorders, suggesting potential research applications in cardiovascular diseases and thrombosis models . The molecular structure integrates a triazolo[4,5-d]pyrimidine core linked via a thioether bridge to an acetamide group bearing a tetrahydrofuran-2-yl)methyl side chain. This structure is analogous to other listed reagents, such as Ethyl (2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)glycinate, indicating a family of compounds where modifications on the phenyl ring and the acetamide side chain are explored to modulate biological activity and physicochemical properties . This compound is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-26-13-5-2-4-12(8-13)24-17-16(22-23-24)18(21-11-20-17)28-10-15(25)19-9-14-6-3-7-27-14/h2,4-5,8,11,14H,3,6-7,9-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUHPBWKMJOJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The compound can be structurally represented as follows:

C17H21N5O2S\text{C}_{17}\text{H}_{21}\text{N}_{5}\text{O}_{2}\text{S}

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have been tested against various bacterial strains. A study demonstrated that triazole-thioether hybrids showed high potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin .

Table 1: Antimicrobial Activity of Related Triazole Compounds

CompoundMIC (μM)Target Bacteria
Vancomycin0.68MRSA
Ciprofloxacin2.96E. coli
Triazole-Thioether Hybrid0.046 - 3.11MRSA

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer effects. In vitro studies have shown that compounds bearing the triazolo[4,5-d]pyrimidine scaffold exhibit cytotoxicity against various cancer cell lines. For example, a derivative with a similar structure demonstrated IC50 values of 0.87 μM against the MGC-803 gastric cancer cell line . Another study highlighted that certain triazole derivatives could induce apoptosis in cancer cells by activating caspase pathways .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
Triazole Derivative AMGC-8030.87
Triazole Derivative BA549 (Lung)1.02
Triazole Derivative CHeLa (Cervical)0.75

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit key enzymes involved in cellular processes, such as kinases and proteases.
  • Induction of Apoptosis : Many triazole derivatives induce programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
  • Antibacterial Mechanisms : The presence of electron-donating groups on phenyl rings enhances the antimicrobial activity by disrupting bacterial cell wall synthesis or function.

Case Studies

  • Study on Antimicrobial Properties : A series of triazole-thioether compounds were synthesized and tested against a panel of pathogens, revealing that modifications at the phenyl position significantly enhanced activity against resistant strains .
  • Evaluation of Anticancer Efficacy : A comprehensive study evaluated various triazolo[4,5-d]pyrimidine derivatives for their anticancer potential across multiple cell lines, identifying specific modifications that increased cytotoxicity and apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related heterocycles, particularly thiazolo[4,5-d]pyrimidines (e.g., compounds 19 and 20 from ). Key distinctions include:

Feature Target Compound Thiazolo[4,5-d]pyrimidine Derivatives (e.g., 19, 20)
Core Structure Triazolo[4,5-d]pyrimidine (3N atoms in triazole) Thiazolo[4,5-d]pyrimidine (1S, 1N in thiazole)
Substituents 3-Methoxyphenyl, THF-methyl acetamide Phenyl, hydroxycoumarin, or amino-coumarin groups
Synthetic Method Likely microwave-assisted (inferred from analogs) Microwave-assisted or conventional heating in DMF/AcOH
Yield Not reported (hypothetical: ~75% based on triazolo analogs) 68% (microwave, compound 19); 55% (conventional, compound 20)
Biological Activity Predicted kinase inhibition Anticancer (compound 19) and antimicrobial (compound 20)

Key Findings:

Core Heteroatom Impact :

  • The triazolo core’s nitrogen-rich structure may enhance polar interactions with enzymatic targets compared to the sulfur-containing thiazolo analogs, which rely more on hydrophobic effects .
  • Triazolo derivatives often exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation versus thiazolo systems.

Substituent Effects: The 3-methoxyphenyl group in the target compound likely improves membrane permeability over the hydroxycoumarin substituents in compound 19, which may increase polarity and reduce bioavailability .

Synthesis Efficiency :

  • Microwave-assisted synthesis (used for compound 19) typically achieves higher yields (68%) than conventional methods (55% for compound 20) . The target compound’s synthesis could benefit similarly, though optimization for triazolo systems may be required.

Biological Activity :

  • While compound 19 demonstrates anticancer activity (possibly via topoisomerase inhibition), the target compound’s triazolo core and acetamide side chain suggest kinase selectivity , a feature absent in thiazolo derivatives .

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